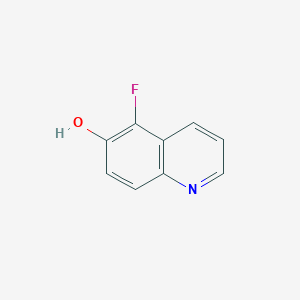

5-Fluoroquinolin-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPPCTGPUNCXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Fluoroquinolin-6-ol

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 5-Fluoroquinolin-6-ol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The quinoline scaffold is a privileged structure in pharmacology, and the strategic introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This document delineates a robust synthetic strategy, rooted in the foundational principles of quinoline chemistry, and presents a multi-faceted analytical workflow for comprehensive structural elucidation and purity verification. The protocols and insights herein are designed to be self-validating, providing researchers with the causal understanding necessary for successful replication and adaptation.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline ring system is a cornerstone of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antibacterial, anticancer, and antimalarial properties.[2][3] Its rigid, bicyclic aromatic structure serves as an effective pharmacophore for interacting with various biological targets. The deliberate incorporation of fluorine into drug candidates—a practice known as fluorine chemistry—has become a powerful strategy in modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance drug efficacy by improving metabolic resistance to oxidative processes and modulating lipophilicity and pKa, thereby optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

This compound represents a key building block, combining the proven biological relevance of the quinoline core with the strategic advantages of fluorination. Its structure is analogous to fragments found in potent fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] This guide provides an in-depth examination of a reliable synthetic pathway and the rigorous analytical methods required to confirm the identity and purity of this valuable research compound.

Synthetic Strategy: A Modified Skraup-Doebner-von Miller Approach

While several classic methods exist for quinoline synthesis, including the Combes, Friedländer, and Gould-Jacobs reactions, the selection of an optimal pathway depends critically on the substitution pattern of the target molecule and the availability of starting materials.[6][7][8][9] For the synthesis of this compound, a modification of the Skraup synthesis, often associated with the Doebner-von Miller reaction, presents a logical and efficient approach.[9][10][11]

The Skraup synthesis is a powerful method for creating the quinoline core by reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[12] The causality behind this choice lies in its directness; starting with the appropriately substituted aniline, 4-fluoro-3-aminophenol , allows for the direct construction of the desired 5-fluoro-6-hydroxy substitution pattern on the quinoline ring.

Retrosynthetic Analysis

The retrosynthetic logic for this approach is straightforward, disconnecting the pyridine ring portion of the quinoline to reveal the key aniline precursor.

References

- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. moca.net.ua [moca.net.ua]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Combes Quinoline Synthesis [drugfuture.com]

- 9. iipseries.org [iipseries.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

Introduction: The Strategic Value of a Fluorinated Quinoline

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinolin-6-ol

Abstract: this compound is a fluorinated heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents due to their broad biological activities.[1][2] The strategic incorporation of a fluorine atom and a hydroxyl group onto this scaffold can significantly modulate its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an expert perspective on the implications of these properties for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

The quinoline ring system is a "privileged scaffold," a molecular framework that is recurrent in approved drugs and clinical candidates.[1][2] Its rigid, aromatic structure is amenable to functionalization, allowing for the precise tuning of biological activity. The subclass of fluoroquinolones, which feature a fluorine atom, rose to prominence as a powerful class of broad-spectrum antibiotics.[5] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

This compound emerges as a compound of significant interest for several reasons:

-

Fluorine Substitution: The C5-fluorine atom can enhance metabolic stability, increase binding affinity to target proteins through unique electronic interactions, and modulate the basicity (pKa) of the quinoline nitrogen.[3]

-

Hydroxyl Group: The C6-hydroxyl group provides a handle for further synthetic modification and can participate in hydrogen bonding interactions with biological targets, a critical factor for molecular recognition and potency.

-

Drug Development Potential: As a functionalized building block, it holds potential for the synthesis of novel agents targeting bacterial infections, mycobacterial diseases, and potentially other therapeutic areas where quinoline derivatives have shown promise.[1][6]

A thorough characterization of its physicochemical properties is the first and most critical step in evaluating its potential as a drug lead or intermediate. These properties govern its Absorption, Distribution, Metabolism, and Excretion (ADME), ultimately determining its bioavailability and therapeutic efficacy.[7][8]

Core Physicochemical & Spectroscopic Profile

While extensive experimental data for this compound is not widely published, we can characterize the molecule through its fundamental structure and computed properties derived from close structural analogs, providing a robust baseline for laboratory investigation.

Caption: Figure 1: Chemical Structure of this compound

Predicted Physicochemical Data

The following table summarizes key computed physicochemical properties. The data is primarily based on the closely related isomer, 8-fluoroquinolin-6-ol, providing a reliable estimate for experimental planning.

| Property | Value | Significance in Drug Development | Source |

| Molecular Formula | C₉H₆FNO | Defines the elemental composition and exact mass. | [1] |

| Molecular Weight | 163.15 g/mol | Influences diffusion rates and transport across membranes. | [9] |

| XLogP3 (logP) | ~1.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [9] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Predicts transport properties; a value < 140 Ų is generally associated with good cell permeability. | [9] |

| Hydrogen Bond Donors | 1 (from -OH) | Potential for specific interactions with biological targets. | [9] |

| Hydrogen Bond Acceptors | 2 (from N and O) | Potential for specific interactions with biological targets. | [9] |

Predicted Spectroscopic Characteristics

While specific spectra require experimental confirmation, the following are the anticipated features based on the molecular structure:

-

¹H NMR: The spectrum would display distinct signals in the aromatic region (approx. 7.0-8.5 ppm), with coupling patterns influenced by the fluorine atom. A characteristic singlet for the hydroxyl proton would also be present, its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons bonded to the electronegative fluorine and oxygen atoms would be shifted downfield. Carbon-fluorine coupling (J-coupling) would be observable for the carbon directly attached to fluorine and those 2-3 bonds away.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry (MS): The molecular ion peak [M]+• would be observed at m/z 163, with a corresponding [M+H]+ peak at m/z 164 in positive-ion mode ESI-MS.

Experimental Determination of Key Properties

To move beyond computational prediction, rigorous experimental determination of physicochemical properties is mandatory. The following protocols represent industry-standard, self-validating methodologies.

Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broader melting range.[10]

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to tightly pack the sample to a height of 2-3 mm.[11]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[12]

-

Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[11][12]

-

Observation & Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Caption: Figure 2: Workflow for Melting Point Determination

Aqueous Solubility Determination

Principle: Solubility, the maximum concentration of a solute in a solvent at a given temperature, is a critical determinant of oral bioavailability. The "shake-flask" method is the gold standard for measuring equilibrium solubility.[13]

Methodology: Shake-Flask Method

-

System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). The temperature must be strictly controlled, typically at 25°C or 37°C.[14]

-

Sample Addition: Add an excess amount of this compound to a known volume of the buffer in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vial (e.g., on a shaker or rotator) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is achieved.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately measure the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in units such as mg/mL or µM.

pKa Determination

Principle: The acid dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. It profoundly affects solubility, absorption, and receptor binding. For a molecule like this compound with both an acidic phenol and a basic quinoline nitrogen, potentiometric titration is a highly accurate method for pKa determination.[15][16]

Methodology: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM).[15]

-

System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed vessel to maintain constant temperature and purge with nitrogen to remove dissolved CO₂.[15]

-

Titration: Make the solution acidic (e.g., to pH 2 with 0.1 M HCl). Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition. Continue until the pH reaches ~12.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve.[17] Multiple titrations (n≥3) should be performed to ensure reproducibility.[15]

Lipophilicity (logP) Determination

Principle: The partition coefficient (P) measures a compound's differential solubility between an immiscible lipid phase (n-octanol) and an aqueous phase (water). Expressed as its logarithm (logP), it is the primary indicator of a drug's ability to cross cell membranes. The shake-flask method is the definitive technique.[18]

Methodology: Shake-Flask n-Octanol/Water Partition

-

Phase Pre-saturation: Shake equal volumes of n-octanol and pH 7.4 buffer together for 24 hours to ensure mutual saturation. Separate the two phases. This step is critical to prevent volume changes during the actual experiment.

-

Sample Introduction: Dissolve the compound in one of the pre-saturated phases (whichever it is more soluble in).

-

Partitioning: Combine a known volume of the drug-containing phase with a known volume of the other pre-saturated phase in a sealed vessel.

-

Equilibration: Vigorously shake the vessel for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous layers.[19]

-

Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.[20]

-

Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq) .

Caption: Figure 3: Workflow for logP Determination via Shake-Flask

Implications for Drug Discovery and Development

Understanding the physicochemical properties of this compound is not merely an academic exercise; it is predictive of its behavior as a potential drug candidate.

Caption: Figure 4: Physicochemical Properties Influencing ADME

-

Absorption & Bioavailability: The predicted logP of ~1.8 suggests that this compound is sufficiently lipophilic to cross the intestinal membrane, a prerequisite for oral absorption. However, its solubility will be highly pH-dependent due to its acidic and basic centers. Poor solubility in the acidic environment of the stomach could limit its dissolution rate, which is often the rate-limiting step for absorption.[7]

-

Formulation Development: Knowledge of the pKa values and solubility profile is essential for developing a stable and effective formulation. For instance, if aqueous solubility is low, formulation strategies such as salt formation or amorphous solid dispersions might be necessary.

-

Target Engagement & Metabolism: The hydroxyl group can act as a hydrogen bond donor, potentially increasing binding affinity to a target enzyme or receptor. However, this same group is also a potential site for Phase II metabolism (glucuronidation or sulfation), which could impact the compound's half-life. The C5-fluorine atom is expected to block metabolic attack at that position, a common strategy to improve metabolic stability.[3]

-

Structure-Activity Relationship (SAR): This molecule serves as an excellent starting point for SAR studies. By synthesizing analogs where the position of the fluorine or hydroxyl group is varied, or where new substituents are added, researchers can systematically probe the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.[6]

Conclusion

This compound represents a strategically designed chemical scaffold with significant potential in drug discovery. Its core physicochemical properties, predicted to be in a favorable range for drug-like molecules, provide a strong foundation for its exploration as a synthetic intermediate or a lead compound. The experimental protocols detailed herein offer a validated roadmap for researchers to confirm these predictions and build a comprehensive data package. By integrating this fundamental physicochemical understanding with biological screening, the scientific community can effectively unlock the therapeutic potential of this and related fluorinated quinolines in the ongoing search for novel medicines.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uv.es [uv.es]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. bio-protocol.org [bio-protocol.org]

- 20. agilent.com [agilent.com]

An In-depth Technical Guide to the In Vitro Biological Activity of 5-Fluoroquinolin-6-ol and its Analogs

A Note on Scope: Direct research on the in vitro biological activity of 5-Fluoroquinolin-6-ol is limited in publicly available literature. However, its core structure is central to the vast and well-documented class of fluoroquinolone compounds. This guide will, therefore, provide a comprehensive overview of the known biological activities of closely related fluoroquinolone analogs as a scientifically robust proxy. The principles, mechanisms, and experimental methodologies detailed herein are directly applicable to the study of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The introduction of a fluorine atom and a hydroxyl group, as seen in this compound, can significantly modulate the molecule's physicochemical properties, influencing its biological activity. Fluoroquinolones, a major class of synthetic antibiotics, are a testament to the power of this chemical framework.[1] More recently, these compounds have garnered significant interest for their potential as anticancer agents, demonstrating the versatility of the quinoline core.[2][3] This guide will explore the key in vitro biological activities of fluoroquinolone derivatives, focusing on their antimicrobial and anticancer properties.

Part 1: Antimicrobial Activity

Fluoroquinolones are renowned for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] Their efficacy stems from the specific inhibition of essential bacterial enzymes involved in DNA replication.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of fluoroquinolones is the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for managing the topological state of bacterial DNA during replication, transcription, and repair.

-

In Gram-negative bacteria, the primary target is often DNA gyrase . This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding. Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[8][9]

-

In Gram-positive bacteria, the principal target is typically topoisomerase IV . This enzyme is vital for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA into daughter cells, leading to a lethal blockage of cell division.[8][9]

The dual-targeting nature of many fluoroquinolones contributes to their potent bactericidal effect.

Caption: Mechanism of Fluoroquinolone Antibacterial Action.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The in vitro potency of fluoroquinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Fluoroquinolone | Organism | MIC (µg/mL) |

| Moxifloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.049[10] |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.26[10] |

| Norfloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.172[10] |

| Ofloxacin | Pseudomonas aeruginosa | 3.33[10] |

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[11][12][13]

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11]

-

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain of interest overnight on an appropriate agar plate.

-

Suspend several colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the serially diluted compound) with the prepared bacterial inoculum.

-

Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 2: Anticancer Activity

Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[1][2] Their cytotoxic effects have been observed against a variety of human cancer cell lines.

Mechanism of Action: Topoisomerase II Inhibition and Cell Cycle Arrest

While the antibacterial action of fluoroquinolones targets bacterial topoisomerases, some derivatives have been shown to inhibit human topoisomerase II .[14] This enzyme is crucial for managing DNA tangles and supercoils during replication in human cells. Inhibition of human topoisomerase II leads to DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death).

Many fluoroquinolone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[14][15] This prevents the cell from entering mitosis and ultimately leads to apoptosis. The activation of the p53 tumor suppressor protein pathway is also implicated in the anticancer mechanism of some ciprofloxacin derivatives.[15]

Caption: Proposed Anticancer Mechanism of Fluoroquinolone Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The in vitro anticancer activity is often expressed as the IC₅₀ (50% inhibitory concentration) or GI₅₀ (50% growth inhibition) value, which represents the concentration of a compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) |

| Ciprofloxacin Derivative 32 | MCF-7 | Breast Cancer | 4.3[2] |

| Ciprofloxacin Derivative 5 | HL-60 | Leukemia | 0.04[15] |

| Ciprofloxacin Derivative 5 | A549 | Lung Carcinoma | 0.07[15] |

| Ciprofloxacin Derivative 5 | HeLa | Cervical Cancer | 0.03[15] |

| Norfloxacin Derivative | DU145 | Prostate Cancer | Effective (specific value not stated)[2] |

| FQ4 Derivative | HCT-116 | Colon Cancer | 5.0[3] |

| FQ4 Derivative | LOX IMVI | Melanoma | 1.3[3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Solubilization:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[17]

-

The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

-

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

While specific data on this compound is not abundant, the extensive research on the broader fluoroquinolone class provides a strong foundation for predicting its potential biological activities. As an analog, it is likely to exhibit antimicrobial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV. Furthermore, the potential for anticancer activity, a growing area of research for this chemical class, cannot be overlooked. The experimental protocols detailed in this guide provide a clear and robust framework for the in vitro evaluation of this compound, enabling researchers to elucidate its specific biological profile and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-6-ol Derivatives

Executive Summary

The 5-fluoroquinolin-6-ol scaffold is a critical pharmacophore, forming the core of numerous therapeutic agents, most notably the potent class of fluoroquinolone antibiotics. The strategic placement of the C-5 fluorine and C-6 hydroxyl groups significantly influences the molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of the prevalent and efficient synthetic strategies for constructing this valuable heterocyclic system. We will dissect the critical retrosynthetic decisions, delve into the mechanisms and practical considerations of key named reactions for building the quinolone core, and detail the methodologies for introducing the essential fluorine and hydroxyl functionalities. This document is intended for researchers and drug development professionals, offering field-proven insights and validated protocols to empower the synthesis of novel this compound derivatives.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds, from antimalarials like chloroquine to modern anticancer agents.[3][4] The introduction of a fluorine atom, a common strategy in drug design, often enhances metabolic stability and receptor binding affinity.[1][2] Specifically, the fluoroquinolone class of antibiotics, which includes blockbuster drugs like Ciprofloxacin and Levofloxacin, leverages a fluorinated 4-quinolone core to exert potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][6][7]

The this compound moiety represents a key variation of this theme. The C-6 hydroxyl group (or its ether prodrug form) and the C-5 fluorine atom are crucial for potent antibacterial activity and a broad spectrum of action.[8] Understanding the nuances of constructing this specific substitution pattern is therefore paramount for developing next-generation anti-infectives and exploring the scaffold's potential in other therapeutic areas, such as oncology.[1][9]

Retrosynthetic Analysis and Strategic Planning

The synthesis of a substituted quinoline derivative is a multi-stage process requiring careful strategic planning.[10] The primary considerations for any this compound target involve the sequence and methodology for constructing the bicyclic core and installing the three key functional groups: the C-5 fluorine, the C-6 hydroxyl (often masked as a methoxy group), and the C-4 keto/hydroxy group.

A logical retrosynthetic analysis typically disconnects the quinolone at the C2-C3 and N1-C8a bonds, leading back to a substituted aniline precursor. This approach, central to several classical syntheses, frames the core challenge as the selection of an appropriately substituted aniline and a suitable three-carbon partner.

The following workflow diagram illustrates the key strategic decisions in planning the synthesis:

Caption: Key strategic decisions for synthesizing this compound derivatives.

The most field-proven and efficient strategy involves starting with a pre-functionalized aniline, such as 4-fluoro-3-methoxyaniline . This choice offers two distinct advantages:

-

Regiocontrolled Fluorination: Introducing fluorine at a late stage via electrophilic aromatic substitution on the quinoline ring can be unselective and require harsh conditions.[11][12] Using a fluorinated starting material provides absolute control over the fluorine's position.

-

Masked Hydroxyl Group: The 6-hydroxyl group is often carried through the synthesis as a more robust methoxy ether, which prevents unwanted side reactions during the cyclization step. This ether can be cleaved in a final step to reveal the desired phenol.

Core Synthesis of the 4-Quinolone Ring System

With a substituted aniline in hand, the next critical phase is the construction of the 4-quinolone (also known as a 4-hydroxyquinoline) core. Several named reactions are available, but the Gould-Jacobs reaction is particularly well-suited for this purpose.[13][14]

The Gould-Jacobs Reaction: The Premier Choice

The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[15] The reaction proceeds through an initial condensation, followed by a high-temperature thermal cyclization and subsequent saponification/decarboxylation.[13][16]

Causality Behind the Method:

-

Mechanism: The reaction begins with a nucleophilic attack from the aniline nitrogen onto the electron-deficient alkene of DEEM, eliminating ethanol to form an anilinomethylenemalonate intermediate. The crucial step is a thermal 6-electron electrocyclization, which requires significant thermal energy (often >250 °C).[16] This high activation energy is necessary to overcome the aromaticity of the aniline ring and form the new heterocyclic ring.

-

Why It Works for 4-Quinolones: The structure of the malonic ester directly leads to the formation of the 4-oxo-3-carboxylate intermediate, which upon hydrolysis and decarboxylation, yields the 4-quinolone core.[16]

-

Experimental Insight: The high temperatures required for cyclization are a major practical challenge, often leading to decomposition.[14] The use of very high-boiling inert solvents, such as diphenyl ether or Dowtherm A, is a classic solution to achieve the necessary temperatures consistently and improve yields to as high as 95%.[14][16] Modern approaches using microwave irradiation can dramatically reduce reaction times and improve energy efficiency.[16]

The general pathway is visualized below:

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Comparison of Key Quinolone Syntheses

While the Gould-Jacobs reaction is ideal, other methods are valuable depending on the desired substitution pattern. The table below compares several classical approaches.

| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Product |

| Gould-Jacobs [13][14] | Aniline, Alkoxymethylenemalonate ester | High Temp (>250°C) or Microwave | 4-Hydroxyquinoline-3-carboxylate |

| Friedländer [17][18] | o-Aminoaryl aldehyde or ketone, Compound with α-methylene group | Acid or Base catalyst | Polysubstituted Quinoline |

| Camps Cyclization [19][20] | o-Acylaminoacetophenone | Base (e.g., NaOH) | 2-Hydroxy- or 4-Hydroxyquinoline |

| Skraup Synthesis [21][22] | Aniline, Glycerol, Oxidizing agent | H₂SO₄, Nitrobenzene | Quinoline (often unsubstituted) |

Illustrative Synthetic Protocol: The Gould-Jacobs Approach

This section provides a validated, step-by-step protocol for the synthesis of a key intermediate, 5-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester , using the Gould-Jacobs reaction.

Protocol: Synthesis of Ethyl 5-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Materials:

-

4-Fluoro-3-methoxyaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (solvent)

-

Ethanol

-

Hexanes

-

Reaction flask with reflux condenser and thermometer

-

Heating mantle

-

-

Step 1: Condensation

-

In a round-bottom flask, combine 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Scientist's Insight: This step is often performed neat (without solvent). The condensation releases ethanol, which can be observed distilling from the reaction mixture. Driving this off helps push the equilibrium towards the product.

-

Allow the mixture to cool slightly. The product, diethyl 2-((4-fluoro-3-methoxyphenyl)amino)methylenemalonate, will often crystallize upon cooling. It can be washed with cold ethanol or hexanes to remove excess DEEM and used directly in the next step.

-

-

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a flask containing diphenyl ether (approx. 10-15 mL per gram of intermediate).

-

Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle.[16]

-

Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC until the intermediate is consumed.

-

Trustworthiness Check: The high temperature is critical.[14] Ensure the setup allows for accurate temperature monitoring. The reaction is vigorous at first as ethanol is eliminated.

-

Once complete, remove the heat source and allow the flask to cool to room temperature. The cyclized product should precipitate from the diphenyl ether.

-

Filter the solid product and wash thoroughly with hexanes to remove the high-boiling solvent. The product is the target ethyl ester.

-

Final Transformations: Unveiling the Target Scaffold

The ethyl ester synthesized above is a late-stage intermediate. Two final transformations are typically required: hydrolysis/decarboxylation to remove the C-3 ester and O-demethylation to reveal the C-6 hydroxyl group. For many fluoroquinolone antibiotics, the C-3 carboxylic acid is a required feature for activity.

O-Demethylation to this compound

The conversion of the C-6 methoxy group to a hydroxyl group is a standard procedure in organic synthesis.

-

Protocol: C-6 O-Demethylation

-

Reagent Choice: Boron tribromide (BBr₃) is a highly effective and common reagent for cleaving aryl methyl ethers. Alternatively, strong acids like hydrobromic acid (HBr) at high temperatures can be used.

-

Procedure (using BBr₃): a. Dissolve the 6-methoxyquinoline intermediate (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath. c. Add BBr₃ (typically 1.5-3.0 eq), usually as a 1M solution in DCM, dropwise. The reaction is exothermic. d. Allow the reaction to stir and slowly warm to room temperature over several hours or overnight. e. Quench the reaction carefully by slowly adding methanol or water at 0 °C. f. Perform an aqueous workup to remove boron salts and isolate the crude this compound product, which can then be purified by recrystallization or chromatography.

-

Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-established yet challenging endeavor that hinges on strategic planning and robust execution of classical organic reactions. The Gould-Jacobs reaction remains a cornerstone for the construction of the essential 4-quinolone core, particularly when initiated with a pre-functionalized 4-fluoro-3-methoxyaniline to ensure precise control over the substitution pattern. Modern adaptations, such as microwave-assisted heating, offer significant improvements in efficiency. Mastery of these synthetic routes enables researchers to generate diverse libraries of these valuable compounds, paving the way for the discovery of novel anti-infective, anticancer, and other therapeutic agents. Future research will likely focus on developing more sustainable and atom-economical catalytic methods to replace the high-temperature conditions of classical syntheses, further expanding the accessibility and utility of this important chemical scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. researchgate.net [researchgate.net]

- 5. ptfarm.pl [ptfarm.pl]

- 6. Quinolones & fluoroquinolones-medicinal chemistry. | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Gould-Jacobs Reaction [drugfuture.com]

- 16. benchchem.com [benchchem.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 19. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 20. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 21. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 22. Skraup reaction - Wikipedia [en.wikipedia.org]

Introduction: The Significance of the Fluoroquinoline Scaffold

An In-Depth Technical Guide to 5-Fluoroquinolin-6-ol for Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are cornerstone structures in medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a wide array of therapeutic agents.[1] These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the quinoline ring can significantly enhance its pharmacological profile by modulating physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity.[1] this compound, a member of this important class of compounds, combines the quinoline core with a strategically placed fluorine atom and a hydroxyl group, making it a valuable building block for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive overview of this compound, its synthesis, properties, and potential applications in drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and its utility as a synthetic intermediate. While experimental data for this specific isomer is scarce, we can infer its properties based on related fluoroquinoline derivatives.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₆FNO | [3] |

| Molecular Weight | 163.15 g/mol | [4][5] |

| IUPAC Name | This compound | [3] |

| Appearance | Likely a solid at room temperature | [6] |

| Solubility | Expected to have low water solubility | [7] |

| Stability | May be light-sensitive | [7][8] |

Synthesis of Fluoroquinolines

The synthesis of fluoroquinoline derivatives can be achieved through various established methods. A common approach involves the cyclization of appropriately substituted anilines. For 6-hydroxy-fluoroquinolines, a key synthetic strategy is the Conrad-Limpach-Knorr reaction or its variations.[2]

General Synthetic Workflow

A plausible synthetic route to this compound would involve the reaction of a fluorinated aminophenol with a β-ketoester, followed by cyclization.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol (Hypothetical)

-

Condensation: In a round-bottom flask, dissolve 2-amino-4-fluorophenol (1 equivalent) in a suitable high-boiling point solvent like diphenyl ether.

-

Add diethyl malonate (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, increase the temperature to induce cyclization, which is often carried out at temperatures exceeding 250 °C.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture and purify the intermediate product, likely 5-fluoro-4,6-dihydroxyquinoline, through recrystallization or column chromatography.

-

Final Modification: The final step would involve the selective removal or modification of the 4-hydroxy group to yield this compound.

Applications in Drug Development

The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents.[9] The mechanism of action for many fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3]

Potential Therapeutic Areas

-

Antibacterial Agents: this compound serves as a valuable starting material for the synthesis of novel fluoroquinolone antibiotics, potentially active against drug-resistant bacterial strains.[3]

-

Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The unique substitution pattern of this compound could be exploited to design new anticancer drugs.

-

Antifungal Agents: The structurally related compound, Ipflufenoquin, is a potent fungicide, suggesting that derivatives of this compound could also exhibit antifungal properties.[1]

Experimental Protocols for Biological Evaluation

In Vitro Antibacterial Activity Assay

-

Bacterial Strains: Obtain a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a series of twofold dilutions of the test compound (synthesized from this compound) in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the test bacteria.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for MIC determination.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and its derivatives.[7][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.[7] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated area, protected from light.[7] Keep the container tightly closed.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a promising building block for the development of new therapeutic agents. Its unique combination of a quinoline core, a fluorine atom, and a hydroxyl group provides a versatile platform for chemical modification and optimization of biological activity. While further research is needed to fully elucidate its properties and potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related fluoroquinoline scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound|Research Chemical [benchchem.com]

- 4. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. uv.es [uv.es]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoroquinolin-6-ol for Drug Discovery Professionals

Abstract

5-Fluoroquinolin-6-ol is a heterocyclic compound of interest in medicinal chemistry, serving as a key structural motif and building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly aqueous solubility and chemical stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder biological screening and lead to erroneous structure-activity relationship (SAR) data, while instability can compromise shelf-life, therapeutic efficacy, and safety. This guide provides a comprehensive technical overview of the critical factors governing the solubility and stability of this compound. It details field-proven experimental protocols for accurate characterization, explains the causality behind methodological choices, and offers insights into potential liabilities. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to de-risk projects and accelerate the development of new chemical entities based on this scaffold.

Introduction and Physicochemical Profile

Quinoline derivatives are a well-established class of compounds in pharmaceutical science, with applications ranging from antimalarial to antibacterial agents.[1][2] The introduction of a fluorine atom and a hydroxyl group onto the quinoline core, as in this compound, significantly modulates its electronic and steric properties. The electronegative fluorine atom can influence the basicity (pKa) of the quinoline nitrogen and affect metabolic stability, while the phenolic hydroxyl group provides a handle for hydrogen bonding and introduces pH-dependent ionization, critically impacting solubility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₉H₆FNO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 163.15 g/mol | Influences diffusion and permeability; aligns with fragment-based drug design principles. |

| logP | ~1.8 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[5] |

| pKa (Quinoline N) | ~3.5 - 4.5 | The basicity of the nitrogen atom is reduced by the electron-withdrawing fluorine. Influences salt formation and solubility in acidic media.[6] |

| pKa (Phenolic OH) | ~8.5 - 9.5 | The acidity of the hydroxyl group. The compound will be predominantly ionized at physiological pH > 9.5, significantly increasing aqueous solubility.[6] |

| Hydrogen Bond Donors | 1 (from -OH) | Participates in interactions with biological targets and water, affecting solubility. |

| Hydrogen Bond Acceptors | 2 (from N and -OH) | Influences solubility and target binding. |

Note: logP and pKa values are estimates based on structurally similar compounds and computational models. Experimental verification is essential.

Solubility Profiling: From Theory to Practice

Aqueous solubility is a critical determinant of a compound's absorption, distribution, and overall bioavailability.[7][8] For an ionizable molecule like this compound, solubility is intrinsically linked to pH. The presence of both a weakly basic nitrogen and a weakly acidic hydroxyl group means its charge state, and thus its solubility, will change significantly across the physiological pH range.

Theoretical Considerations

-

At Low pH (e.g., pH 1-2): The quinoline nitrogen (pKa ~3.5-4.5) will be protonated, forming a cationic species. This charge should significantly enhance aqueous solubility compared to the neutral form.

-

At Neutral pH (e.g., pH 7.4): The compound will exist predominantly in its neutral, uncharged state. Solubility in this range will be governed by its intrinsic lipophilicity and crystal lattice energy and is expected to be at its lowest.

-

At High pH (e.g., pH > 10): The phenolic hydroxyl group (pKa ~8.5-9.5) will be deprotonated, forming an anionic phenoxide. This charge will, like protonation, dramatically increase aqueous solubility.

This pH-dependent behavior is a key liability that must be quantified early. Low solubility at neutral pH can lead to precipitation in biological assays or poor absorption in the intestine.

Experimental Workflow: Thermodynamic (Shake-Flask) Solubility

The gold-standard method for determining intrinsic solubility is the shake-flask method.[9][10] It measures the equilibrium concentration of a compound in a saturated solution, providing a thermodynamic value that is crucial for lead optimization and pre-formulation studies.[7]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid this compound (enough to ensure saturation, visually confirmed) to several vials.

-

Causality: Using excess solid is critical to ensure that the resulting solution is truly saturated, representing the thermodynamic equilibrium between the solid and dissolved states.

-

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours.[9]

-

Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points.[10]

-

-

Phase Separation: Remove undissolved solid by centrifuging the samples at high speed or filtering through a low-binding filter (e.g., 0.45 µm PVDF).

-

Causality: This step is crucial to ensure that only the dissolved compound is quantified, preventing artificially high readings from suspended microparticles.

-

-

Quantification: Prepare a standard curve of this compound in a suitable solvent (e.g., Acetonitrile/water). Dilute an aliquot of the clear supernatant from the previous step and analyze it using a validated HPLC-UV or LC-MS method.[8][11]

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating from the standard curve. This value represents the thermodynamic solubility.

Solubility in Common Organic Solvents

For compound handling, stock solution preparation, and formulation development, solubility in organic solvents is also essential.

Table 2: Expected Solubility Profile in Common Laboratory Solvents

| Solvent | Polarity | Expected Solubility | Rationale & Use Case |

| DMSO | Polar Aprotic | High | Universal solvent for creating high-concentration stock solutions for biological screening. |

| Methanol/Ethanol | Polar Protic | Moderate to High | Good for initial dissolution; can serve as co-solvents to improve aqueous solubility.[12] |

| Acetonitrile | Polar Aprotic | Moderate | Common mobile phase component in HPLC analysis; useful for analytical sample preparation.[11] |

| Dichloromethane | Non-polar | Low to Moderate | Quinoline itself has good solubility, but the polar hydroxyl group will reduce it.[13] Used in synthesis/purification. |

| Water | Polar Protic | Low (pH 7.4) | The key biological medium. Expected to be low due to the largely non-polar fused ring system.[2] |

Stability Assessment: A Forced Degradation Approach

Identifying potential degradation pathways is a non-negotiable step in drug development. Forced degradation (or stress testing) studies are designed to intentionally degrade the compound under more severe conditions than it would typically encounter, thereby revealing its intrinsic stability liabilities.[14][15][16] These studies are mandated by regulatory bodies like the ICH.[17]

Potential Degradation Pathways

The this compound structure presents several potential sites for chemical degradation:

-

Oxidation: The electron-rich phenol ring is susceptible to oxidation, potentially forming quinone-like structures. This can be catalyzed by trace metals or exposure to atmospheric oxygen.

-

Photodegradation: Fluoroquinolone structures are known to be sensitive to light, which can lead to defluorination or other complex rearrangements.[18][19][20] The energy from UV or visible light can promote radical reactions.[15]

-

pH-Mediated Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially force ring opening or other degradative reactions.

Experimental Workflow: Forced Degradation Study

A forced degradation study systematically exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress, as outlined in the ICH Q1A(R2) and Q1B guidelines.[14][16][21][22] The goal is to achieve 5-20% degradation, which is sufficient to identify and characterize degradants without completely destroying the parent compound.[14][23]

References

- 1. ijfmr.com [ijfmr.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 386-68-5 CAS MSDS (4-HYDROXY-5-FLUOROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. jinjingchemical.com [jinjingchemical.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. scispace.com [scispace.com]

- 17. ijcrt.org [ijcrt.org]

- 18. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. youtube.com [youtube.com]

A Predictive Toxicology Profile of 5-Fluoroquinolin-6-ol: An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: This document provides a predictive toxicological profile for 5-Fluoroquinolin-6-ol. As of the date of this publication, comprehensive toxicological studies on this specific molecule are not publicly available. The information herein is extrapolated from data on the broader fluoroquinolone class, structurally similar quinoline derivatives, and established principles of toxicology and structure-activity relationships (SAR). This guide is intended for informational purposes for researchers and drug development professionals and should not be considered a definitive safety assessment. A full suite of non-clinical toxicity studies is required to establish a formal safety profile.

Executive Summary: Situating this compound in the Toxicological Landscape

This compound is a halogenated quinoline derivative. The quinoline core is a foundational scaffold for numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1] The introduction of a fluorine atom and a hydroxyl group to the quinoline ring system is anticipated to significantly influence its physicochemical properties, metabolic fate, and toxicological profile. While fluoroquinolones have demonstrated remarkable therapeutic success, they are associated with a distinct and well-documented spectrum of adverse effects.[1] This guide synthesizes existing knowledge to construct a predictive toxicological framework for this compound, providing a critical starting point for any formal preclinical safety evaluation. Our analysis will proceed from fundamental physicochemical predictions to complex, system-level toxicities, culminating in a recommended experimental strategy for definitive characterization.

Predicted Physicochemical Properties and Pharmacokinetic (ADME) Profile

The absorption, distribution, metabolism, and excretion (ADME) of a compound are intrinsically linked to its physicochemical properties. The properties for this compound are predicted based on its structural similarity to 6-hydroxyquinoline and the known effects of fluorination.

| Property | Predicted Value / Characteristic | Rationale & Implication for Toxicology |

| Molecular Formula | C₉H₆FNO | --- |

| Molecular Weight | 163.15 g/mol | Low molecular weight generally favors oral absorption. |

| Melting Point | ~190-200 °C | Based on 6-hydroxyquinoline (188-190 °C).[2] High melting point suggests a stable crystalline solid. |

| Water Solubility | Low to Moderate | The hydroxyl group enhances aqueous solubility compared to the parent quinoline, but the overall structure remains largely hydrophobic. Solubility will be pH-dependent. |

| logP (Octanol/Water) | ~1.5 - 2.5 | The fluorine atom increases lipophilicity, while the hydroxyl group decreases it. This balance suggests good membrane permeability, facilitating absorption and tissue distribution.[3] |

| pKa | ~5.0 (basic) and ~9.0 (acidic) | Predicted based on the quinoline nitrogen (basic) and the hydroxyl group (acidic).[2][4] Ionization state will affect solubility, absorption, and potential for ion trapping in different cellular compartments. |

Predicted ADME Profile

-

Absorption: Good oral bioavailability is predicted, a common characteristic of fluoroquinolones.[5] However, absorption may be significantly reduced by co-administration with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺) from antacids or supplements, due to chelation by the quinolone nucleus.[6][7]

-

Distribution: A high volume of distribution (>1.5 L/kg) is anticipated, suggesting extensive penetration into tissues, including prostate, lungs, and bone.[5][8] This is a class effect for fluoroquinolones.[9]

-

Metabolism: Fluoroquinolones are primarily metabolized in the liver via Phase I (oxidation, hydroxylation) and Phase II (glucuronidation) reactions.[8][10] The existing hydroxyl group on this compound provides a direct site for Phase II conjugation (glucuronidation or sulfation), which may represent a major metabolic pathway, facilitating rapid clearance.

-

Excretion: Both renal and fecal routes of excretion are likely. The extent of each will depend on the degree of metabolism and the physicochemical properties of the metabolites.[6][8]

Predictive Toxicological Endpoints

The toxicological profile of this compound is predicted to share common features with the fluoroquinolone class, driven by the core chemical scaffold.

Genotoxicity

There is a basis for genotoxicity concern. Studies on the isomeric series of fluoroquinolines have shown that 5-fluoroquinoline is capable of inducing unscheduled DNA synthesis (UDS) in rat hepatocytes, a marker of DNA damage and repair. This suggests a potential for initiating DNA lesions. The presence of the 6-ol group could modulate this activity, either by providing a site for metabolic detoxification or potentially being activated to a more reactive species.

A standard battery of genotoxicity tests, as recommended by OECD guidelines, is mandatory to assess this risk.[11][12]

Proposed Experimental Workflow: Standard Genotoxicity Testing Battery

Caption: Standard workflow for assessing genotoxic potential.

Phototoxicity

Phototoxicity is a well-established adverse effect for many fluoroquinolones, manifesting as exaggerated sunburn reactions.[13] The mechanism involves the absorption of UVA light by the drug molecule, leading to the generation of reactive oxygen species (ROS) and/or stable photoproducts that damage cellular components.[14][15]

Structure-Activity Relationship (SAR) Insights: The substituent at the C-8 position is a critical determinant of phototoxic potential.[14][16] Halogen atoms (especially fluorine) at C-8 significantly increase phototoxicity, while a methoxy group reduces it.[14][17] this compound lacks a substituent at the C-8 position. While this may suggest a lower phototoxic potential compared to 8-halogenated fluoroquinolones like lomefloxacin, the overall photochemistry of the fluorinated quinolone ring system warrants investigation.[16]

Proposed Experimental Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

-

Cell Culture: Culture Balb/c 3T3 fibroblasts to approximately 80-90% confluency.

-

Pre-incubation: Treat cells with a range of concentrations of this compound (and appropriate controls) for 1 hour.

-

Irradiation: Expose one set of duplicate plates to a non-cytotoxic dose of UVA light. Keep the second set of plates in the dark.

-

Incubation: Incubate both sets of plates for 24 hours.

-

Neutral Red Assay: Add Neutral Red dye, which is taken up by viable cells.

-

Measurement: Extract the dye and measure the absorbance at 540 nm.

-

Data Analysis: Compare the cytotoxicity between the irradiated and non-irradiated plates to calculate a Photo-Irritation Factor (PIF). A PIF > 5 indicates a probable phototoxic potential.

Cardiotoxicity: QT Interval Prolongation

Certain fluoroquinolones can delay cardiac repolarization by blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to a prolongation of the QT interval on an electrocardiogram.[18][19] This effect increases the risk of a potentially fatal arrhythmia called Torsades de Pointes (TdP).[20][21] This is considered a class effect, although the potency for hERG inhibition varies significantly among different fluoroquinolones.[19] Given the quinoline core, assessing the potential for QT prolongation is a critical safety checkpoint.

Signaling Pathway: Mechanism of Fluoroquinolone-Induced QT Prolongation

Caption: Pathway of potential cardiotoxicity via hERG channel blockade.

Chondrotoxicity and Tendinopathy

Fluoroquinolones have been shown to cause damage to developing cartilage (chondrotoxicity) in juvenile animals and are associated with tendinitis and tendon rupture in humans.[22][23] The proposed mechanism is multifactorial, involving the chelation of magnesium ions, which disrupts the function of integrins on chondrocytes, leading to impaired cell-matrix interactions and the induction of oxidative stress.[22][24] This is a significant class-wide concern, and any quinoline-based compound intended for systemic use requires careful evaluation for this toxicity.[7][24]

Proposed Integrated Toxicology Assessment Strategy

A tiered, evidence-based approach is essential for characterizing the toxicological profile of this compound. This strategy progresses from computational and in vitro screening to definitive in vivo studies, in line with FDA and OECD guidelines.[25][26]

| Tier | Study Type | Purpose | Specific Assays |

| 1. In Silico & In Vitro Screening | Predictive & Mechanistic Assessment | Early hazard identification; guide dose selection for in vivo studies. | - QSAR models for toxicity prediction[27][28]- hERG channel binding assay- Cytotoxicity assays (e.g., MTT, Neutral Red) in relevant cell lines (e.g., hepatocytes, renal cells)[29]- In vitro phototoxicity (OECD 432)- Standard genotoxicity battery (Ames, MLA, Micronucleus)[12] |

| 2. Acute & Sub-chronic In Vivo Studies | Systemic Toxicity & Target Organ Identification | Determine acute toxicity (LD50), identify target organs, establish dose-response relationships. | - Acute oral toxicity study (e.g., OECD 423)- 14-day or 28-day repeat-dose toxicity study in two species (rodent, non-rodent) with full histopathology. |

| 3. Specific Toxicity Studies | Characterization of Key Risks | Investigate class-specific liabilities identified in screening. | - Cardiovascular safety pharmacology study (telemetry in conscious animals to assess QT interval)- Juvenile animal study to assess chondrotoxicity- Reproductive and developmental toxicity screens (as needed) |

| 4. Chronic Toxicity & Carcinogenicity | Long-term Safety Assessment | Evaluate potential for long-term toxicity and carcinogenicity (if warranted by chemical structure, genotoxicity results, or intended clinical use). | - 6-month (rodent) and 9-month (non-rodent) chronic toxicity studies- 2-year rodent carcinogenicity bioassay |

Conclusion and Forward Look

The predictive toxicology profile of this compound suggests a compound that likely shares many pharmacokinetic and toxicological characteristics with the broader fluoroquinolone class. Key areas of potential concern that demand rigorous experimental evaluation include genotoxicity, phototoxicity, cardiotoxicity (QT prolongation), and chondrotoxicity . The hydroxyl group at the 6-position offers a potential site for rapid metabolic inactivation via glucuronidation, which could mitigate toxicity compared to other analogues, but this must be confirmed experimentally.

The structured, tiered testing strategy outlined in this guide provides a robust framework for moving from prediction to definitive characterization. By understanding the potential hazards inherent to the quinoline scaffold and employing modern, validated toxicological methods, researchers can efficiently and responsibly evaluate the safety of this compound and advance its potential development.

References

- 1. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]

- 2. 6-Hydroxyquinoline | 580-16-5 [chemicalbook.com]

- 3. 6-hydroxyquinoline - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. Quinolone pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 13. mdpi.com [mdpi.com]

- 14. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scitcentral.com [scitcentral.com]

- 17. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardiotoxicity of macrolides, ketolides and fluoroquinolones that prolong the QTc interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. ovid.com [ovid.com]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. The Effect of Fluoroquinolone Antibiotics on Growing Cartilage in the Lamb Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. criver.com [criver.com]

- 26. histologix.com [histologix.com]

- 27. researchgate.net [researchgate.net]

- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro toxicology - Wikipedia [en.wikipedia.org]

"pharmacokinetics of 5-Fluoroquinolin-6-ol"

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 5-Fluoroquinolin-6-ol

Abstract

This compound is a novel chemical entity with potential therapeutic applications. As of the date of this publication, its pharmacokinetic profile has not been publicly documented. This guide, therefore, serves as a prospective framework for researchers, scientists, and drug development professionals. It outlines the essential in vitro and in vivo studies required to comprehensively characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. By leveraging established methodologies applied to structurally related fluoroquinolones and other fluorinated compounds, this document provides a robust roadmap for investigation, ensuring scientific integrity and a thorough understanding of the compound's behavior in biological systems.

Introduction: The Need for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is contingent on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic properties. This compound, a fluorinated quinoline derivative, presents a chemical scaffold common to many bioactive molecules, particularly fluoroquinolone antibiotics. However, its specific substitution with a hydroxyl group at the 6-position suggests unique metabolic and dispositional pathways that require empirical investigation.